[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC16656756
Molecular Formula: C36H36N4O8
Molecular Weight: 655.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H36N4O8 |
|---|---|
| Molecular Weight | 655.7 g/mol |
| IUPAC Name | [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C36H36N4O8/c1-3-24-25-16-23(48-35(44)39-14-12-22(13-15-39)37-34(43)47-19-21-8-6-5-7-9-21)10-11-29(25)38-31-26(24)18-40-30(31)17-28-27(32(40)41)20-46-33(42)36(28,45)4-2/h5-11,16-17,22,45H,3-4,12-15,18-20H2,1-2H3,(H,37,43)/t36-/m0/s1/i1D3 |
| Standard InChI Key | VIMPFWDMNDERMS-ZWOZLHPGSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |
| Canonical SMILES | CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7 |
Introduction
Structural and Chemical Identity
Core Architecture and Functional Groups
The compound’s IUPAC name delineates a pentacyclic system fused with oxygen- and nitrogen-containing rings. Key features include:
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A 17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa backbone, indicating five interconnected rings with ether (oxa) and amine (diaza) linkages.
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A 2,2,2-trideuterioethyl group at position 10, introducing isotopic labeling for metabolic or kinetic studies.
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A 19S stereocenter with ethyl and hydroxyl substituents, critical for chiral interactions.
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A 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate side chain, providing a carbamate-protected amine and ester moiety.
The canonical SMILES string (CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)NC(=O)OCC7=CC=CC=C7) confirms the connectivity, while the isomeric SMILES highlights deuterium placement at the ethyl group.
Spectroscopic and Physicochemical Data
Though experimental spectra are unavailable, computational descriptors such as the InChIKey (VIMPFWDMNDERMS-ZWOZLHPGSA-N) and PubChem CID (71316541) enable database cross-referencing. The molecular weight and formula align with high polarity, suggesting moderate solubility in polar aprotic solvents.
Synthesis and Isotopic Labeling
Deuterium Incorporation Strategies
The 2,2,2-trideuterioethyl group implies synthesis via hydrogen-deuterium exchange or deuterated building block integration. For instance, reacting a proto-ethyl precursor with D₂O under catalytic conditions could achieve selective deuteration. Alternatively, using CD₃CH₂MgBr in Grignard reactions would introduce the labeled ethyl group during cyclization.
Key Synthetic Steps
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Core Cyclization: Formation of the pentacyclic skeleton likely involves a Dieckmann cyclization or photochemical [2+2] coupling to establish the fused rings.
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Side Chain Installation: The piperidine-carbamate moiety is appended via Mitsunobu or Steglich esterification, leveraging the hydroxyl group at position 7.
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Chiral Resolution: The 19S configuration is secured through asymmetric catalysis (e.g., Sharpless epoxidation) or chiral stationary phase chromatography.
Research Applications and Biological Relevance
Metabolic Tracing and Pharmacokinetics
The trideuterioethyl group enables tracking via mass spectrometry or NMR, facilitating studies on:
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Drug metabolism: Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated oxidation, prolonging half-life.
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Tissue distribution: Isotopic labeling quantifies organ-specific accumulation in preclinical models.
Target Engagement and Selectivity
While direct target data are unspecified, structural analogs in highlight potential interactions with:
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Kinase pathways: The piperidine-carbamate motif resembles inhibitors of PI3K or JNK (e.g., CCG-100633 and CCG-100672 in Table S1) .
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Epigenetic regulators: Polycyclic systems often intercalate DNA or inhibit histone deacetylases (HDACs) .
Comparative Analysis with Structural Analogs
Deuterated vs. Non-Deuterated Counterparts
Compared to proto-ethyl analogs, the deuterated version exhibits:
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Enhanced metabolic stability: Reduced clearance due to KIE.
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Altered crystallinity: Deuterium’s lower vibrational frequency affects solid-state packing.
Piperidine-Carbamate Derivatives
Compounds like CCG-100602 (Table S1) share the piperidine-carbamate group but lack polycyclic complexity, underscoring this compound’s unique target potential .
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